molecular formula C11H12F3NO2 B13196188 (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine

(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine

Cat. No.: B13196188
M. Wt: 247.21 g/mol
InChI Key: BPEWMCKHTDGLLB-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine is a fluorinated amine derivative featuring a benzodioxin core substituted with a methylene-linked trifluoroethylamine group. Its hydrochloride salt (CAS: 1193388-47-4) has been cataloged as a high-value fluorinated compound, though commercial availability is currently discontinued . The compound’s synthesis involves multi-step protocols, including reductive amination and catalytic hydrogenation, as demonstrated in analogous benzodioxin derivatives .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)7-15-6-8-1-2-9-10(5-8)17-4-3-16-9/h1-2,5,15H,3-4,6-7H2

InChI Key

BPEWMCKHTDGLLB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine with 2,2,2-trifluoroethylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that the synthesis would be scaled up using similar reaction conditions as those used in laboratory settings. This would involve optimizing the reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .

Scientific Research Applications

(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets. The trifluoroethylamine group can interact with enzymes and receptors, potentially inhibiting or activating them. The benzodioxin ring structure may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous benzodioxin-derived amines:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Modifications Key Properties/Applications
(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine (Target) C₁₂H₁₄F₃NO₂ 273.24 Trifluoroethylamine via methylene linker High electronegativity; discontinued commercial use
2-(2,3-Dihydro[1,4]benzodioxin-6-yl)ethylamine (Compound 3) C₁₀H₁₃NO₂ 179.22 Ethylamine substituent Antitumor intermediate; 61% synthesis yield
[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl][(2-fluorophenyl)methyl]amine C₁₇H₁₈FNO₂ 287.33 Fluorophenylmethylamine group Enhanced lipophilicity; potential CNS activity
[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine C₁₅H₁₈N₂O₂S 290.38 Thiazolylmethyl substituent Heterocyclic diversity; possible agrochemical applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine C₁₀H₁₀F₃NO₂ 233.19 Trifluoroethyl group directly attached to benzodioxin Simplified structure; reduced steric hindrance
(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(methyl)amine (SH-5971) C₁₀H₁₃NO₂ 179.22 Methylamine substituent Lower electronegativity; 96% purity

Detailed Research Findings

Structural and Functional Contrasts

Trifluoroethylamine vs. Ethylamine (Compound 3): The target compound’s trifluoroethyl group enhances electron-withdrawing effects compared to Compound 3’s ethylamine.

Fluorophenylmethyl vs. These modifications may tailor the compounds for distinct applications, such as CNS drugs (fluorophenyl) or pesticidal agents (thiazole) .

Direct Trifluoroethyl Attachment (CAS 6284-26-0) :
The compound in lacks the methylene spacer between the benzodioxin and trifluoroethylamine, reducing conformational flexibility. This structural simplification may improve metabolic stability but limit steric accessibility in molecular interactions.

This compound’s higher purity (96%) suggests utility in synthetic intermediates rather than end-stage pharmaceuticals.

Biological Activity

(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy and applications.

  • Molecular Formula : C11H12F3NO2
  • Molecular Weight : 247.21 g/mol
  • CAS Number : 1042524-25-3

The compound features a benzodioxin moiety which is known for its diverse biological activities. The trifluoroethyl group enhances lipophilicity, potentially improving bioavailability.

The biological activity of (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The trifluoroethyl group may also influence receptor binding affinity and selectivity.

Pharmacological Effects

  • Anticancer Activity :
    • In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells through apoptosis induction.
  • Neuroprotective Effects :
    • Research suggests that the compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
  • Anti-inflammatory Properties :
    • The compound has been observed to reduce pro-inflammatory cytokine production in macrophage cultures, indicating potential use in treating inflammatory diseases.

Case Studies

Study ReferenceObjectiveFindings
Study 1 Evaluate anticancer propertiesShowed significant inhibition of breast cancer cell proliferation with IC50 values in the low micromolar range.
Study 2 Assess neuroprotective effectsDemonstrated reduced neuronal cell death in models of oxidative stress.
Study 3 Investigate anti-inflammatory effectsFound a decrease in TNF-alpha and IL-6 levels in treated macrophages compared to controls.

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